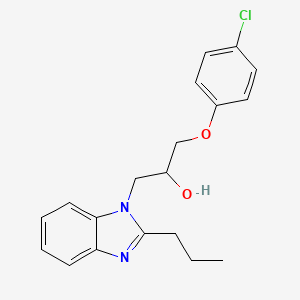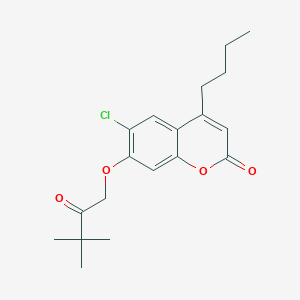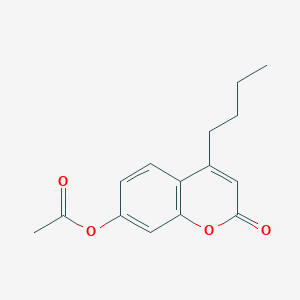
1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, also known as carvedilol, is a beta-blocker medication that is commonly used to treat heart failure and high blood pressure. It was first synthesized in 1978 by scientists at E.I. du Pont de Nemours and Company, and was approved for medical use in the United States in 1995.
作用机制
Carvedilol works by blocking the action of certain hormones such as adrenaline and noradrenaline, which can increase heart rate and blood pressure. By blocking these hormones, 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol helps to reduce the workload on the heart and improve blood flow. It also has antioxidant properties, which may help to protect the heart from damage caused by free radicals.
Biochemical and Physiological Effects:
Carvedilol has been shown to have various biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and the workload on the heart. It can also improve blood flow and oxygen delivery to the heart. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may help to protect the heart from damage.
实验室实验的优点和局限性
Carvedilol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, there are also some limitations to its use in laboratory experiments. Carvedilol can have off-target effects, which may complicate the interpretation of results. In addition, the optimal dosage and administration of 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol may vary depending on the experimental system being used.
未来方向
There are several potential future directions for research on 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the investigation of this compound's potential use in treating other diseases beyond heart failure and hypertension. Finally, there is ongoing research into the mechanisms of action of this compound, which may help to identify new therapeutic targets for drug development.
合成方法
Carvedilol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of solvents, catalysts, and other reagents to facilitate the chemical reactions. The final product is purified using various techniques such as chromatography and recrystallization.
科学研究应用
Carvedilol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in treating heart failure, hypertension, and angina. In addition, 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been investigated for its potential use in treating other conditions such as diabetes, asthma, and Alzheimer's disease.
属性
IUPAC Name |
1-(4-chlorophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-5-19-21-17-6-3-4-7-18(17)22(19)12-15(23)13-24-16-10-8-14(20)9-11-16/h3-4,6-11,15,23H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQITLUMPNUEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4987937.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4987955.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4987963.png)

![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)

![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)
